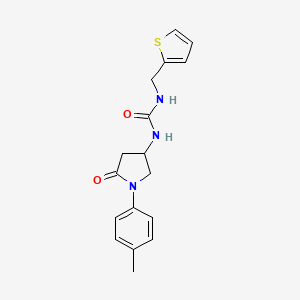

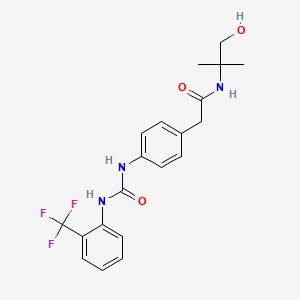

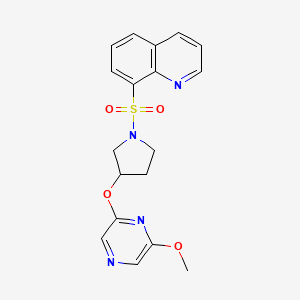

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

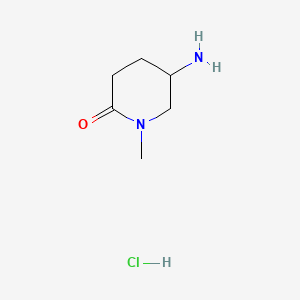

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as OTUD6B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Stereochemical Analysis

One notable application is in the field of synthetic chemistry, where compounds like 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea are synthesized and analyzed for their stereochemical properties. For instance, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, which involves stereospecific hydroboration and stereoselective reduction to prepare enantiomerically pure compounds, illustrates the intricate methods used to synthesize and characterize complex molecules (Chen et al., 2010).

Materials Science Applications

In materials science, the synthesis of monomers like 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole and their polymerization into soluble polymers demonstrates the potential of these compounds in creating materials for electrochromic devices. These materials are characterized by spectroelectrochemistry analysis, revealing transitions corresponding to π–π* transitions, indicative of their suitability for applications in electrochromic devices (Yiĝitsoy et al., 2007).

Biochemical Applications

From a biochemical perspective, the study of compounds structurally related to this compound involves examining their role in inhibiting enzymes or biological processes. For example, the exploration of novel derivatives as VEGFR-2 tyrosine kinase inhibitors for antiangiogenesis showcases the potential biomedical applications of these compounds. These studies provide insight into their effects on endothelial cell proliferation, migration, tube formation, and apoptosis, emphasizing their significance in developing treatments for diseases characterized by abnormal angiogenesis (Machado et al., 2015).

Propiedades

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-12-4-6-14(7-5-12)20-11-13(9-16(20)21)19-17(22)18-10-15-3-2-8-23-15/h2-8,13H,9-11H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDCRVMYXJZDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

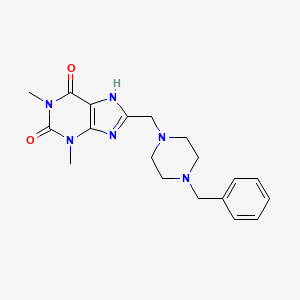

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide](/img/structure/B2725244.png)

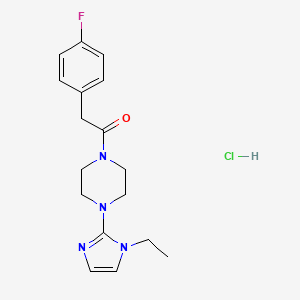

![2-(3,5-dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725254.png)